N-(4-chlorophenyl)-5-(phenoxymethyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

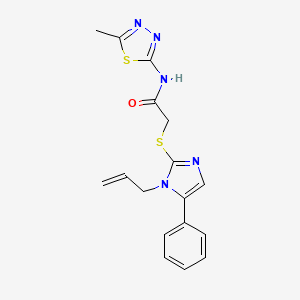

N-(4-chlorophenyl)-5-(phenoxymethyl)furan-2-carboxamide, also known as CFI-400945, is a small molecule inhibitor that targets the checkpoint kinase 1 (CHK1) enzyme. CHK1 is a key regulator of the DNA damage response pathway, which is crucial for maintaining genomic stability. The inhibition of CHK1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising target for cancer treatment.

Aplicaciones Científicas De Investigación

DNA Binding and Drug Efficiency

2,5-Bis(4-guanylphenyl)furan, structurally similar to N-(4-chlorophenyl)-5-(phenoxymethyl)furan-2-carboxamide, exhibits enhanced DNA-binding affinity. This compound, also known as furamidine, binds more effectively to DNA sequences compared to its analogue, berenil. The interaction involves direct hydrogen bonds with DNA, showcasing its potential as a minor groove binding drug with higher effectiveness in medical applications (Laughton et al., 1995).

Synthesis and Photoreactivity

N-(p-chlorophenyl) carboxamides, closely related to the subject compound, have been synthesized and exposed to UV oxidative irradiation, leading to the creation of novel compounds. This process demonstrates the chemical reactivity and potential for creating new molecular structures with specific properties (Karminski-Zamola & Bajić, 1989).

Solar Cell Efficiency

Furan derivatives, similar to N-(4-chlorophenyl)-5-(phenoxymethyl)furan-2-carboxamide, have been studied for their application in dye-sensitized solar cells. A derivative with furan as a conjugated linker exhibited a solar energy-to-electricity conversion efficiency of 6.58%, representing a significant improvement in device performance (Kim et al., 2011).

Sustainable Material Development

Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, derived from furan compounds, present as sustainable alternatives to traditional polyphthalamides. They hold potential as high-performance materials with significant commercial interest, demonstrating the applicability of furan derivatives in the development of environmentally friendly materials (Jiang et al., 2015).

Electrochemical Applications

The electrolysis of furan-2-carboxylic acid derivatives has been shown to produce unique compounds through electrochemical processes, indicating the utility of furan derivatives in chemical synthesis and potential applications in various electrochemical technologies (Konstantinov et al., 1971).

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-5-(phenoxymethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c19-13-6-8-14(9-7-13)20-18(21)17-11-10-16(23-17)12-22-15-4-2-1-3-5-15/h1-11H,12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOCNAJPQDGNKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-5-(phenoxymethyl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2644210.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2644214.png)

![1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride](/img/structure/B2644215.png)

![N-(4-bromophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2644218.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2644223.png)

![2-[(3-Fluorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2644231.png)